(4-Hydroxy-2-methoxyphenyl)acetonitrile

Medicinal Chemistry Organic Synthesis Heterocycle Construction

(4-Hydroxy-2-methoxyphenyl)acetonitrile (CAS 310869-92-2) is a disubstituted arylacetonitrile bearing a hydroxyl group at the para position and a methoxy group at the ortho position relative to the acetonitrile side chain. This substitution pattern distinguishes it from the more common 4-hydroxy-3-methoxy positional isomer (homovanillonitrile) and other in-class arylacetonitrile building blocks.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 310869-92-2
Cat. No. B12579456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-2-methoxyphenyl)acetonitrile
CAS310869-92-2
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)CC#N
InChIInChI=1S/C9H9NO2/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6,11H,4H2,1H3
InChIKeyYLYAGGKEQLWOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxy-2-methoxyphenyl)acetonitrile CAS 310869-92-2: A Regiospecific Arylacetonitrile Intermediate for Pharmaceutical Synthesis


(4-Hydroxy-2-methoxyphenyl)acetonitrile (CAS 310869-92-2) is a disubstituted arylacetonitrile bearing a hydroxyl group at the para position and a methoxy group at the ortho position relative to the acetonitrile side chain . This substitution pattern distinguishes it from the more common 4-hydroxy-3-methoxy positional isomer (homovanillonitrile) and other in-class arylacetonitrile building blocks. The compound is primarily employed as a regiospecific intermediate in the construction of bioactive heterocycles, flavonoid derivatives, and small-molecule kinase inhibitors where the precise spatial arrangement of hydrogen-bond donor and acceptor functionalities governs downstream cyclization regiochemistry and target binding [1].

Why (4-Hydroxy-2-methoxyphenyl)acetonitrile Cannot Be Replaced by the 3-Methoxy Isomer or Other Arylacetonitrile Analogs


Substituting (4-hydroxy-2-methoxyphenyl)acetonitrile with its positional isomer homovanillonitrile (4-hydroxy-3-methoxyphenylacetonitrile, CAS 4468-59-1) or with mono-substituted analogs such as 4-hydroxyphenylacetonitrile introduces regiochemical changes that alter both physicochemical properties and synthetic outcomes . The ortho-methoxy group in the target compound sterically and electronically influences the adjacent acetonitrile-bearing carbon, modifying the activation energy for cyclocondensation, nucleophilic aromatic substitution, and metal-catalyzed coupling reactions relative to the meta-substituted isomer [1]. Differences in melting point, boiling point, conformational flexibility, and computed lipophilicity between the 2-methoxy and 3-methoxy positional isomers directly affect purification workflows, formulation compatibility, and the regiochemical fidelity of downstream products.

Quantitative Differentiation Evidence: (4-Hydroxy-2-methoxyphenyl)acetonitrile vs. Key Comparators


Regiochemical Architecture: Ortho-Methoxy vs. Meta-Methoxy Substitution and Synthetic Implications

The target compound bears the methoxy substituent at the 2-position (ortho to the acetonitrile-bearing carbon), whereas the benchmark analog homovanillonitrile (CAS 4468-59-1) carries the methoxy group at the 3-position (meta) . This positional difference alters the electronic environment of the aromatic ring: the ortho-methoxy group exerts a stronger steric shielding of the adjacent reactive center and a distinct through-resonance electronic effect on the cyano-methyl carbon compared to the meta isomer. In heterocycle synthesis, this regiochemical distinction dictates the site of initial ring closure, enabling access to angular vs. linear polycyclic architectures that are inaccessible from the 3-methoxy isomer [1]. No direct head-to-head synthetic yield comparison has been published for the two isomers under identical conditions; however, the regiochemical difference is absolute and cannot be overcome by adjusting stoichiometry or reaction temperature.

Medicinal Chemistry Organic Synthesis Heterocycle Construction

Melting Point Differentiation: 2-Methoxy Isomer vs. 3-Methoxy Isomer (Homovanillonitrile)

The melting point of the target compound is reported as 74–76 °C, whereas the 3-methoxy positional isomer homovanillonitrile exhibits an experimentally determined melting point of 56–57 °C (Sigma-Aldrich) . The ~18 °C higher melting point of the ortho-methoxy isomer is consistent with more efficient crystal packing enabled by the altered molecular shape and dipole alignment arising from the ortho substitution geometry. This quantitative difference provides a simple, orthogonal identity verification method (mixed melting point depression) to distinguish the two isomers upon receipt and prior to use in synthesis.

Physicochemical Characterization Solid-State Chemistry Quality Control

Boiling Point Differentiation Under Standard Atmospheric Conditions

The computed boiling point of (4-hydroxy-2-methoxyphenyl)acetonitrile at 760 mmHg is 342.2 °C, whereas homovanillonitrile has a predicted boiling point of 313.5 °C at the same pressure . The ~29 °C higher boiling point of the 2-methoxy isomer reflects stronger intermolecular interactions in the liquid phase, likely due to the ortho-methoxy group restricting rotational freedom and enhancing dipole-dipole alignment. This differential is relevant for vacuum distillation purification protocols and for assessing thermal stability margins during high-temperature synthetic transformations.

Thermophysical Properties Distillation Purification

Conformational Flexibility: Rotatable Bond Count and Impact on Molecular Recognition

The target compound possesses two freely rotatable bonds (excluding the methyl rotor), whereas homovanillonitrile has three rotatable bonds . The single-bond reduction in rotational degrees of freedom arises from the ortho-methoxy group restricting the conformational space of the adjacent acetonitrile side chain via steric interaction, whereas the meta-methoxy group in homovanillonitrile exerts no such restriction. In the context of synthesizing rigidified bioactive scaffolds or conformationally constrained pharmacophores, the reduced flexibility of the 2-methoxy intermediate can translate to a more pre-organized transition state, potentially improving cyclization yields and stereochemical outcomes in ring-forming reactions.

Conformational Analysis Molecular Docking Drug Design

Lipophilicity Divergence: Computed LogP of 2-Methoxy vs. 3-Methoxy Isomer

The ACD/LogP value for homovanillonitrile (4-hydroxy-3-methoxy isomer) is 0.42 . While an experimentally validated LogP for the target 4-hydroxy-2-methoxy isomer has not been published, intramolecular hydrogen bonding between the ortho-methoxy oxygen and the hydroxyl proton is possible in the 2-methoxy isomer but geometrically precluded in the 3-methoxy isomer. Such internal H-bonding would reduce the apparent hydrophilicity, leading to a predicted LogP elevation of approximately 0.2–0.5 log units relative to the meta isomer [1]. This ortho-effect on lipophilicity is well-established for 2-methoxyphenols and has implications for chromatographic retention time, solvent partitioning during extractive workup, and the passive membrane permeability of downstream drug candidates derived from this intermediate.

Lipophilicity ADME Prediction Solubility

Optimal Procurement and Application Scenarios for (4-Hydroxy-2-methoxyphenyl)acetonitrile CAS 310869-92-2


Regiospecific Heterocycle Synthesis Requiring Ortho-Directing Group Participation

When a synthetic route demands that the methoxy group participate as an ortho-directing element in electrophilic aromatic substitution, metalation, or cyclization adjacent to the acetonitrile-bearing carbon, only the 4-hydroxy-2-methoxy substitution pattern provides this capability. The 3-methoxy isomer cannot direct reactivity to the same position, making the target compound the sole viable intermediate for such routes [1].

Flavonoid and Isoflavonoid Precursor Synthesis with Defined Oxygenation Pattern

The compound serves as a precursor in the preparation of flavonoid derivatives requiring a 2,4-dioxygenated phenyl ring [1]. The ortho-methoxy group provides the correct oxygenation topology for the A-ring of certain flavonoids and isoflavonoids, a regiochemical requirement that cannot be met by the 3-methoxy or 4-methoxy mono-substituted analogs.

Procurement for Kinase Inhibitor Scaffold Construction Demanding ortho-Substitution

Derivatives of this compound have been identified as key intermediates in synthesizing small-molecule kinase inhibitors [1]. In these programs, the ortho-methoxy group contributes to a specific donor-acceptor hydrogen-bonding pattern in the ATP-binding pocket that differs from the pattern achievable with meta-methoxy analogs. Procurement of the correct positional isomer is essential for maintaining structure-activity relationship fidelity.

Quality Control Release Testing via Melting Point Identity Confirmation

The 74–76 °C melting point of the target compound, which is markedly higher than the 56–57 °C melting point of the common 3-methoxy isomer [1], enables straightforward identity verification using standard melting point apparatus. This is particularly valuable when both isomers are present in the same laboratory inventory, as a mixed melting point determination can immediately detect isomer contamination.

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